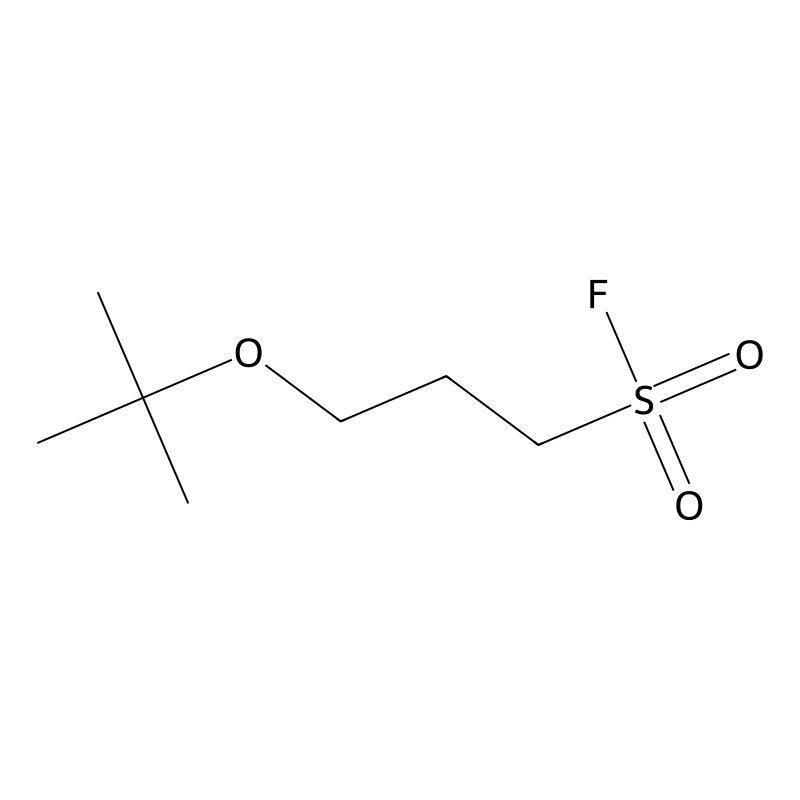

3-(tert-butoxy)propane-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Alcohols

A key application of TBPSF lies in protecting hydroxyl groups (OH) of alcohols during organic synthesis. Alcohols can participate in unwanted side reactions, so temporarily converting them into a protected form is crucial for achieving desired product outcomes. TBPSF reacts with alcohols to form a tert-butyldiphenylsilyl (TBDPS) ether, effectively masking the hydroxyl group and preventing it from participating in reactions. This protection strategy allows chemists to selectively modify other functional groups within the molecule. The advantage of TBPSF lies in its ease of removal. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), cleaves the TBDPS ether, regenerating the free alcohol at the desired stage of the synthesis [].

Advantages of TBPSF as a Protecting Group

Several factors contribute to the popularity of TBPSF as a protecting group:

- Stability: TBPSF is stable under various reaction conditions, including exposure to acids and bases, making it compatible with a wide range of synthetic manipulations [].

- Selectivity: TBPSF selectively reacts with primary and secondary alcohols, leaving other functional groups like esters, amides, and ketones unaffected [].

- Ease of Cleavage: The TBDPS protecting group can be readily cleaved using fluoride sources, offering good control over the deprotection step [].

3-(tert-butoxy)propane-1-sulfonyl fluoride is an organic compound classified as a sulfonyl fluoride. Its molecular formula is and it has a molar mass of approximately 174.26 g/mol. The compound features a tert-butoxy group attached to a propane backbone, along with a sulfonyl fluoride functional group. This structure contributes to its reactivity and utility in various chemical processes, particularly in organic synthesis where it acts as a protecting group for alcohols.

The primary reaction involving 3-(tert-butoxy)propane-1-sulfonyl fluoride is its ability to react with alcohols to form tert-butyldiphenylsilyl (TBDPS) ethers. This reaction effectively masks the hydroxyl group of alcohols, preventing them from participating in undesired side reactions during subsequent synthetic steps. The TBDPS ether can be cleaved using fluoride sources such as tetrabutylammonium fluoride, regenerating the original alcohol for further manipulation in the synthesis process.

The synthesis of 3-(tert-butoxy)propane-1-sulfonyl fluoride typically involves the reaction of propane-1-sulfonyl chloride with tert-butanol in the presence of a base, followed by fluorination. This method allows for the introduction of the tert-butoxy group and the conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride. The reaction conditions must be carefully controlled to ensure high yield and purity.

3-(tert-butoxy)propane-1-sulfonyl fluoride is primarily used as a protecting group for alcohols in organic synthesis. By temporarily converting alcohols into protected forms, chemists can selectively modify other functional groups within a molecule without interference from the hydroxyl groups. This strategy is crucial in multi-step syntheses where maintaining functional integrity is essential. Additionally, its ease of removal makes it a preferred choice among chemists.

Several compounds share structural similarities with 3-(tert-butoxy)propane-1-sulfonyl fluoride, particularly within the class of sulfonyl fluorides. Below is a comparison highlighting their uniqueness:

Uniqueness: The presence of the tert-butoxy group distinguishes 3-(tert-butoxy)propane-1-sulfonyl fluoride from other sulfonyl fluorides, enhancing its stability and selectivity during